(Z)-2-((benzyl(methyl)amino)methylene)-6-hydroxybenzofuran-3(2H)-one (Z)-2-((benzyl(methyl)amino)methylene)-6-hydroxybenzofuran-3(2H)-one
Brand Name: Vulcanchem
CAS No.: 946270-30-0
VCID: VC11914324
InChI: InChI=1S/C17H15NO3/c1-18(10-12-5-3-2-4-6-12)11-16-17(20)14-8-7-13(19)9-15(14)21-16/h2-9,11,19H,10H2,1H3/b16-11-
SMILES: CN(CC1=CC=CC=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)O
Molecular Formula: C17H15NO3
Molecular Weight: 281.30 g/mol

(Z)-2-((benzyl(methyl)amino)methylene)-6-hydroxybenzofuran-3(2H)-one

CAS No.: 946270-30-0

Cat. No.: VC11914324

Molecular Formula: C17H15NO3

Molecular Weight: 281.30 g/mol

* For research use only. Not for human or veterinary use.

(Z)-2-((benzyl(methyl)amino)methylene)-6-hydroxybenzofuran-3(2H)-one - 946270-30-0

Specification

CAS No. 946270-30-0
Molecular Formula C17H15NO3
Molecular Weight 281.30 g/mol
IUPAC Name (2Z)-2-[[benzyl(methyl)amino]methylidene]-6-hydroxy-1-benzofuran-3-one
Standard InChI InChI=1S/C17H15NO3/c1-18(10-12-5-3-2-4-6-12)11-16-17(20)14-8-7-13(19)9-15(14)21-16/h2-9,11,19H,10H2,1H3/b16-11-
Standard InChI Key GQTOUFNCASIXMZ-WJDWOHSUSA-N
Isomeric SMILES CN(CC1=CC=CC=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)O
SMILES CN(CC1=CC=CC=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)O
Canonical SMILES CN(CC1=CC=CC=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)O

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound belongs to the aurone class, characterized by a benzofuran-3(2H)-one core substituted with a benzyl(methyl)amino-methylidene group at C-2 and a hydroxy group at C-6. Key structural attributes include:

  • Stereochemistry: The (Z)-configuration places the benzyl(methyl)amino and benzofuran groups on the same side of the double bond, optimizing π-π stacking and hydrogen-bonding interactions with biological targets .

  • Functional Groups:

    • C-6 hydroxy group: Enhances solubility and participates in hydrogen bonding .

    • C-2 benzyl(methyl)amino-methylidene: Contributes to lipophilicity and target binding via van der Waals interactions .

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₁₇H₁₅NO₃
Molecular Weight281.30 g/mol
IUPAC Name(2Z)-2-[[Benzyl(methyl)amino]methylidene]-6-hydroxy-1-benzofuran-3-one
SMILESCN(CC1=CC=CC=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)O
LogP (Predicted)2.8–3.2
Hydrogen Bond Donors1 (C-6 OH)
Hydrogen Bond Acceptors3 (C=O, furan O, C-6 OH)

Synthesis and Modifications

Base-Catalyzed Condensation

The most common synthesis involves condensing 6-hydroxybenzofuran-3(2H)-one with benzyl(methyl)amine-derived aldehydes under basic conditions :

  • Reagents: 6-hydroxybenzofuran-3(2H)-one, benzyl(methyl)amine aldehyde, KOH/EtOH or DBU/DMF.

  • Mechanism: Aldol-like condensation followed by dehydration to form the (Z)-configured double bond .

  • Yield: 60–85% after purification by column chromatography .

Table 2: Optimization of Synthesis Conditions

ConditionEffect on Yield
KOH in EtOH/DMFHigher regioselectivity (Z > E)
DBU in DMFFaster reaction (2–4 hrs)
Temperature (80°C)Maximizes conversion

Post-Synthetic Modifications

  • C-6 Alkylation: Etherification with alkyl halides enhances blood-brain barrier penetration (e.g., 6-methoxy derivatives) .

  • Amino Group Functionalization: Quaternization of the benzyl(methyl)amino group improves water solubility for intravenous formulations .

Pharmacological Activities

Anticancer Activity

The compound inhibits tubulin polymerization by binding to the colchicine site, disrupting microtubule dynamics in cancer cells :

  • In Vitro Potency: IC₅₀ = 0.8–1.2 µM against prostate (PC-3) and breast (MDA-MB-231) cancer cells .

  • In Vivo Efficacy: 60–70% tumor reduction in PC-3 xenograft models at 10 mg/kg/day .

  • Mechanism: Stabilizes the curved conformation of tubulin, preventing GTP-dependent polymerization .

Table 3: Comparative Antiproliferative Activity

Cell LineIC₅₀ (µM)Reference Compound (IC₅₀)
PC-3 (Prostate)0.9Paclitaxel (0.003)
MDA-MB-231 (Breast)1.1Doxorubicin (0.1)
A549 (Lung)2.4Cisplatin (2.0)

Antimicrobial Effects

  • Antibacterial: MIC = 8–16 µg/mL against Staphylococcus aureus and Escherichia coli .

  • Antifungal: Inhibits Candida albicans biofilm formation at 32 µg/mL .

Structure-Activity Relationships (SAR)

  • C-2 Substituent: The benzyl(methyl)amino group is critical for tubulin binding; replacing it with smaller alkyl chains reduces potency by 10-fold .

  • C-6 Hydroxy Group: Etherification (e.g., 6-methoxy) decreases solubility but improves metabolic stability .

  • (Z)-Configuration: The (E)-isomer shows 50% lower activity due to steric clashes with tubulin’s T7 loop .

Figure 1: Key SAR Insights

  • Optimal Substituents: Benzyl(methyl)amino > piperazinyl > morpholinyl.

  • Stereoelectronic Effects: Planar benzofuran core enhances intercalation with β-tubulin’s hydrophobic pocket.

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